2-(6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octan-2-yl)acetic acid
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Overview
Description
2-(6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octan-2-yl)acetic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octan-2-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the fluorenylmethoxycarbonyl (Fmoc) group: This step involves the protection of the amine group using Fmoc chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput synthesis techniques and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octan-2-yl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octan-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
2-(6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[34]octan-2-yl)acetic acid is unique due to its spirocyclic structure, which imparts specific chemical and biological properties
Properties
CAS No. |
2680899-97-0 |
---|---|
Molecular Formula |
C24H25NO4 |
Molecular Weight |
391.5 |
Purity |
95 |
Origin of Product |
United States |
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